molecular formula C10H17N3O B13295658 2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol

2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol

Cat. No.: B13295658
M. Wt: 195.26 g/mol
InChI Key: VMKOOXIUHWXTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This complex molecule features a cyclohexanol scaffold linked to a 3-aminopyrazole moiety, a structural motif prevalent in the development of novel therapeutic agents. Researchers are exploring its potential as a key synthetic intermediate or precursor for building more complex, biologically active molecules. The structural elements present in this compound are often found in compounds designed to interact with specific biological targets. For instance, imidazole- and pyrazole-based heterocycles are frequently investigated for their potential in diagnosing and treating neurodegenerative diseases associated with protein misfolding, such as Alzheimer's disease . Furthermore, similar pyrrolopyridine and pyrrolopyrazine derivatives have demonstrated potent activity as enzyme inhibitors (e.g., MPS1 kinase inhibitors) , highlighting their broad applicability in oncology research and the development of anti-proliferative agents . The presence of both hydrogen bond donor and acceptor sites makes this compound a valuable scaffold in drug discovery for its potential to modulate various enzymatic pathways and protein-protein interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can rely on this high-purity compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and library synthesis aimed at developing new treatments for a range of diseases.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(3-aminopyrazol-1-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C10H17N3O/c11-10-5-6-13(12-10)7-8-3-1-2-4-9(8)14/h5-6,8-9,14H,1-4,7H2,(H2,11,12)

InChI Key

VMKOOXIUHWXTSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN2C=CC(=N2)N)O

Origin of Product

United States

Preparation Methods

Methodology Overview

  • Reactants :

    • Aromatic or heteroaromatic aldehydes
    • Hydrazine hydrate
    • β-Ketoesters (e.g., ethyl acetoacetate or diethyl malonate)
    • Enolizable active methylene compounds (e.g., malononitrile)
  • Catalysis :

    • Piperidine (5 mol%) as a base catalyst
  • Reaction Conditions :

    • Aqueous medium
    • Room temperature
    • Vigorous stirring
    • Reaction time: approximately 20 minutes

Reaction Pathway

The process involves initial Knoevenagel condensation between aldehyde and malononitrile or β-ketoester, followed by Michael addition of hydrazine derivatives, leading to cyclization and formation of the pyrazole ring.

Table 1: Example of Multicomponent Synthesis of Pyrazole Derivatives

Step Reactants Catalyst Conditions Yield (%) Notes
1 Aromatic aldehyde + hydrazine hydrate + β-ketoester + malononitrile Piperidine (5 mol%) Room temperature, aqueous, 20 min 85–93 Efficient for various substituents

(Source:)

Heterocyclic Cyclization and Functionalization

The core pyrazole moiety can be further functionalized and cyclized to introduce the cyclohexanol group at the 1-position.

Key Steps

  • Starting Material :

    • Pyrazole derivatives bearing suitable functional groups (e.g., amino or hydroxymethyl groups)
  • Cyclization :

    • Nucleophilic attack of amino groups on activated cyclohexanone derivatives
    • Use of acid or base catalysis to facilitate ring closure
  • Introduction of the Hydroxymethyl Group :

    • Formaldehyde or paraformaldehyde can be employed to introduce the hydroxymethyl group at the 1-position of the cyclohexane ring via Mannich-type reactions or nucleophilic substitution.

Reaction Conditions

  • Typically performed under mild heating (50–80°C)
  • Solvent systems such as ethanol or acetic acid
  • Use of catalysts like acetic acid or p-toluenesulfonic acid

Table 2: Cyclization to Form 2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol

Step Reactants Catalyst Conditions Yield (%) Notes
1 Pyrazole derivative + cyclohexanone Acid catalyst Reflux, ethanol 70–85 Formation of the methyl linkage

(Source:,)

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been employed to accelerate heterocyclic cyclizations and functional group transformations, reducing reaction times and improving regioselectivity.

Methodology

  • Reactants :

    • Pyrazole intermediates
    • Cyclohexanone derivatives
    • Formaldehyde or equivalent
  • Conditions :

    • Microwave irradiation at 150°C
    • Short reaction times (typically under 15 minutes)
    • Solvent: ethanol or water
  • Advantages :

    • Reduced reaction time
    • Improved yields
    • Enhanced regioselectivity

Table 3: Microwave-Assisted Cyclization

Parameter Conditions Yield (%) Notes
Temperature 150°C 80–90 Rapid synthesis of target compound

(Source:)

Final Remarks

The synthesis of This compound is best achieved through a combination of multicomponent reactions to generate the pyrazole core, followed by heterocyclic cyclization and functionalization steps to introduce the cyclohexanol moiety. Recent advancements in microwave chemistry further enhance the efficiency and regioselectivity of these processes, making the overall methodology suitable for both laboratory and industrial applications.

Scientific Research Applications

2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit certain kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

Structural Isomerism: 2- vs. 3-Substituted Cyclohexanol Derivatives

The compound 3-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol (CAS 1851122-05-8, C₁₀H₁₇N₃O) is a positional isomer of the target compound. Key differences arise from the hydroxyl group’s position (2- vs. 3- on cyclohexanol), which influences molecular conformation and intermolecular interactions. For instance:

  • Thermodynamic Stability: Isomer stability can vary due to chair conformations in cyclohexanol; equatorial positioning of bulky groups is favored, but this requires crystallographic validation.
Table 1: Comparison of Cyclohexanol-Based Isomers
Property 2-Substituted Isomer 3-Substituted Isomer
Molecular Formula C₁₀H₁₇N₃O C₁₀H₁₇N₃O
Molecular Weight (g/mol) ~195.24 195.26
Key Functional Groups Hydroxyl (C2), Amino (pyrazole) Hydroxyl (C3), Amino (pyrazole)
Potential Applications Unreported; inferred from analogs Unreported; structural data lacking

Functional Group Variations: Pyrazole-Thiophene/Pyran Hybrids

Compounds 7a, 7b, 11a, and 11b (Molecules 2012) share the 5-amino-3-hydroxy-1H-pyrazole moiety but differ in core ring systems and substituents:

  • 7a/b: Feature a thiophene ring with diamino and cyano/ester groups.
  • 11a/b: Incorporate a pyran ring with cyano or ester substituents.
Key Contrasts:

Ring Systems: Cyclohexanol (target compound) is a saturated, non-aromatic ring with high conformational flexibility. Thiophene (7a/b) and pyran (11a/b) are planar, aromatic (thiophene) or partially unsaturated (pyran), enabling π-π stacking in biological targets.

Polarity and Solubility: The hydroxyl group in cyclohexanol enhances hydrophilicity compared to thiophene’s sulfur atom or pyran’s ether oxygen. Cyano groups in 7a and 11a increase polarity but may reduce aqueous solubility due to reduced hydrogen-bond donor capacity.

Table 2: Functional Group and Ring System Comparison
Compound Core Ring Key Substituents Predicted Solubility
Target Compound Cyclohexanol Hydroxyl, amino-pyrazole Moderate (polar solvents)
7a (thiophene derivative) Thiophene Diamino, cyano Low (aromatic dominance)
11a (pyran derivative) Pyran Cyano, dicarbonitrile Moderate (polar groups)

Biological Activity

2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol, also referred to by its CAS number 1877048-29-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H17_{17}N3_3O, with a molecular weight of approximately 195.26 g/mol. The compound features a cyclohexanol structure with an amino-pyrazole moiety, which contributes to its biological activity through various functional groups capable of engaging in hydrogen bonding and nucleophilic reactions .

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing amino-pyrazole structures exhibit significant anti-inflammatory and analgesic effects. For instance, studies have shown that pyrazole derivatives can inhibit inflammatory pathways and reduce pain responses in animal models . The presence of the cyclohexanol moiety may enhance the solubility and bioavailability of the compound, making it a candidate for further pharmacological studies.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been well-documented. A study highlighted that certain pyrazole compounds demonstrated potent inhibitory activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Notably, the combination of these pyrazoles with established chemotherapeutics like doxorubicin resulted in a synergistic effect, enhancing their efficacy against resistant cancer types .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is another area of interest. Compounds similar to this compound have shown activity against bacterial strains such as E. coli and Bacillus subtilis, as well as antifungal efficacy against pathogens like Aspergillus niger. This suggests a broad spectrum of antimicrobial activity that warrants further investigation .

The mechanisms through which this compound exerts its biological effects are still under exploration. Preliminary data suggest interactions with specific enzymes or receptors involved in inflammatory pathways. Molecular docking studies can help elucidate these interactions by predicting binding affinities and potential active sites on target proteins .

Case Study 1: Inhibition of Inflammatory Pathways

In a controlled study, this compound was administered to mice with induced inflammation. The results demonstrated a significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin. This highlights its potential as an anti-inflammatory agent .

Case Study 2: Synergistic Anticancer Effects

A combination therapy involving this compound and doxorubicin was tested on MDA-MB-231 cells. The study found that this combination not only reduced cell viability more effectively than either agent alone but also induced apoptosis at higher rates. These findings suggest that this compound could be developed into a novel adjunct therapy for resistant cancers .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberUnique Features
2-[3-Amino-(1H)-pyrazol-(1)-yl]methyl-cyclohexan-(1)-ol1877048-29-7Cyclohexanol framework enhances solubility
4-(4-Amino-(1H)-pyrazol-(1)-yl)cyclohexan-(1)-ol1872961-40-4Variation in amino group position
6-(5-Methyl-(1H)-pyrazol-(3)-yl)amino118628361Contains additional methyl group on pyrazole

This table illustrates how structural variations among pyrazole derivatives can influence their biological activities and therapeutic potentials.

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–2.1 ppm (cyclohexane protons), δ 3.5–4.0 ppm (CH₂ linker), and δ 6.2 ppm (pyrazole C-H) confirm connectivity .
    • ¹³C NMR : Signals at 65–70 ppm (cyclohexanol C-OH) and 140–150 ppm (pyrazole carbons) .
  • IR : Stretching bands at 3300 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N pyrazole), and 1250 cm⁻¹ (C-O) .
  • Validation : Cross-referencing with computational methods (e.g., Gaussian NMR prediction) ensures accuracy .

How can researchers reconcile contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?

Advanced Research Question
Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. HEK293) or bacterial strains.
  • Structural Flexibility : The cyclohexanol ring’s chair-to-boat transition may alter binding to targets like COX-2 (anti-inflammatory) or bacterial gyrase (antimicrobial) .
    Methodology :
  • Dose-Response Studies : Establish IC₅₀ values across multiple assays.
  • Molecular Docking : Compare binding modes to diverse targets using AutoDock Vina .

What mechanisms underpin the compound’s interaction with biological targets such as enzymes or receptors?

Advanced Research Question

  • Hydrogen Bonding : The hydroxyl and amino groups form H-bonds with catalytic residues (e.g., COX-2’s Tyr385).
  • Hydrophobic Interactions : The cyclohexane ring binds to hydrophobic pockets in enzymes like topoisomerase IV .
  • Electrostatic Effects : Protonation of the pyrazole amino group at physiological pH enhances affinity for negatively charged binding sites .

How do structural modifications (e.g., substituent changes on pyrazole) impact bioactivity and selectivity?

Advanced Research Question

ModificationBioactivity ChangeSelectivity Shift
Nitro group Enhanced antimicrobial activityReduced COX-2 inhibition
Methylation Increased lipophilicity (logP↑)Improved CNS penetration
Halogenation Higher cytotoxicitySpecificity for kinase targets
Data from analogous pyrazole derivatives () suggest that electron-withdrawing groups enhance antimicrobial activity, while bulky substituents improve receptor selectivity .

What strategies address low yields or impurities in multi-step syntheses of this compound?

Basic Research Question

  • Byproduct Analysis : HPLC-MS identifies intermediates like unreacted cyclohexanone or over-alkylated pyrazole.
  • Purification : Column chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) removes impurities .
  • Catalyst Screening : Switching from Pd/C to Raney Nickel improves reduction efficiency in the final step .

How do reaction conditions (pH, solvent) influence the compound’s stability during derivatization?

Advanced Research Question

  • pH Sensitivity : The amino group (pKa ~8.5) deprotonates in basic conditions, enabling nucleophilic reactions (e.g., acylation).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions but may degrade the hydroxyl group at >100°C .
  • Oxidative Stability : Antioxidants (e.g., BHT) prevent hydroxyl group oxidation during storage .

What computational tools predict the compound’s physicochemical properties and ADMET profiles?

Advanced Research Question

  • LogP Prediction : SwissADME calculates logP = 1.2 (experimental: 1.5), indicating moderate lipophilicity .
  • ADMET : QikProp predicts moderate blood-brain barrier penetration (BBB = 0.4) and CYP2D6 inhibition risk .
  • Molecular Dynamics (MD) : GROMACS simulations model aqueous solubility and membrane permeability .

How can in vitro models (e.g., hepatocyte assays) assess the compound’s metabolic stability and toxicity?

Advanced Research Question

  • Hepatocyte Metabolism : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at C4 of cyclohexanol).
  • Cytotoxicity : MTT assays in HepG2 cells reveal IC₅₀ > 50 µM, suggesting low acute toxicity .
  • Reactive Metabolite Screening : Trapping studies with glutathione detect thioether adducts, indicating potential idiosyncratic toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.